6,6-Dimethylhept-2-ene (CAS 87970-30-7) is a branched C9 aliphatic alkene characterized by an internal double bond and a terminal tert-butyl group [1]. In chemical procurement and industrial synthesis, this compound is primarily sourced as a specialized lipophilic building block and an analytical standard for organometallic coupling methodologies [2]. Unlike linear nonenes, the bulky tert-butyl terminus provides extreme steric shielding at the aliphatic tail, which is highly valuable in structure-activity relationship (SAR) studies for biologically active compounds and in the development of specialty materials where resistance to terminal oxidation is required [1]. Furthermore, it serves as a critical benchmark for evaluating the regioselectivity (α- vs. γ-coupling) of alkyl-allyl cross-coupling reactions, such as the copper-catalyzed magnesium-Barbier reaction [2].
Substituting 6,6-Dimethylhept-2-ene with its structural isomers, such as 3,5,5-trimethyl-1-hexene or linear 2-nonene, fundamentally alters both the chemical reactivity and the physical properties of the downstream products [1]. In cross-coupling methodology, 6,6-dimethylhept-2-ene is the exclusive α-coupling product of neopentyl and crotyl fragments; substituting it with the γ-product (3,5,5-trimethyl-1-hexene) introduces a terminal double bond that is significantly more susceptible to unwanted polymerization and isomerization under transition-metal catalysis [2]. In medicinal and probe chemistry, replacing the 6,6-dimethylheptyl motif with a linear chain removes the steric bulk necessary to block metabolic degradation, directly reducing the biological half-life of derived active molecules [3]. Thus, exact procurement of the 6,6-dimethylhept-2-ene scaffold is mandatory for applications requiring its specific steric and electronic profile.
In the evaluation of copper-catalyzed magnesium-Barbier reactions, 6,6-dimethylhept-2-ene serves as the definitive standard for the α-coupling pathway between neopentyl bromide and crotyl chloride [1]. Studies demonstrate that standard Grignard conditions yield a mixture heavily favoring the α-product (6,6-dimethylhept-2-ene), whereas optimized CuCN-catalyzed conditions shift the regioselectivity to favor the γ-product (3,5,5-trimethyl-1-hexene) in ratios up to 98:2 [1]. The availability of pure 6,6-dimethylhept-2-ene is therefore critical for accurate GC/MS calibration and the precise quantification of regioselectivity in novel catalytic systems.
| Evidence Dimension | Regioselectivity (α- vs γ-coupling product ratio) |
| Target Compound Data | 6,6-dimethylhept-2-ene (α-product) standard allows baseline calibration for uncatalyzed Grignard reactions. |
| Comparator Or Baseline | 3,5,5-trimethyl-1-hexene (γ-product) standard |
| Quantified Difference | Enables quantification of selectivity shifts from baseline α-preference to 98:2 γ-selectivity under CuCN catalysis. |
| Conditions | GC/MS analysis of neopentyl bromide and crotyl chloride coupling products |
Procuring high-purity 6,6-dimethylhept-2-ene is essential for analytical laboratories developing or validating the regioselectivity of new transition-metal catalysts.
6,6-Dimethylhept-2-ene exhibits a boiling point of approximately 127 °C at standard atmospheric pressure, which is significantly lower than that of linear 2-nonene (approx. 146 °C) . This reduced boiling point, driven by the highly branched tert-butyl structure minimizing intermolecular van der Waals forces, allows for lower-temperature distillation and purification . For scale-up manufacturing, this translates to reduced energy consumption and a lower risk of thermally induced isomerization of the internal double bond during product recovery, making it a more process-friendly intermediate than its linear counterparts [1].
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | ~127 °C at 760 mmHg |
| Comparator Or Baseline | Linear 2-nonene (~146 °C at 760 mmHg) |
| Quantified Difference | 19 °C reduction in boiling point due to chain branching |
| Conditions | Standard atmospheric pressure distillation |
The lower boiling point allows for milder purification conditions, reducing energy costs and thermal degradation risks during industrial scale-up.
The incorporation of the 6,6-dimethylhept-2-ene motif into molecular scaffolds provides significant resistance to terminal aliphatic oxidation compared to linear analogs like 2-nonene [1]. The bulky tert-butyl group at the C6 position effectively blocks cytochrome P450-mediated ω-hydroxylation, a common degradation pathway for linear alkyl chains [1]. While linear alkenes typically undergo rapid metabolic clearance, the steric bulk of the 6,6-dimethyl group extends the half-life of the lipophilic tail, making 6,6-dimethylhept-2-ene a superior precursor for synthesizing metabolically stable lipid analogs and advanced intermediates [2].
| Evidence Dimension | Resistance to terminal aliphatic hydroxylation |
| Target Compound Data | High resistance due to C6 quaternary carbon (tert-butyl group) |
| Comparator Or Baseline | Linear 2-nonene (rapid terminal oxidation) |
| Quantified Difference | Quaternary substitution completely blocks ω-oxidation pathways common to linear chains. |
| Conditions | Cytochrome P450 metabolic stability models |
Buyers synthesizing lipid probes or pharmaceutical intermediates must choose 6,6-dimethylhept-2-ene over linear alkenes to ensure the metabolic stability of the final product.
Used as a critical GC/MS reference standard to quantify the α- vs. γ-regioselectivity in Barbier and Grignard alkyl-allyl cross-coupling reactions [1].
Procured as a lipophilic building block where the terminal tert-butyl group is required to prevent ω-oxidation, extending the stability of the resulting probes or pharmaceutical intermediates [2].
Utilized in the formulation of highly branched, oxidation-resistant aliphatic tails for specialty chemical applications where linear alkenes would degrade or exhibit poor cold-flow properties [3].